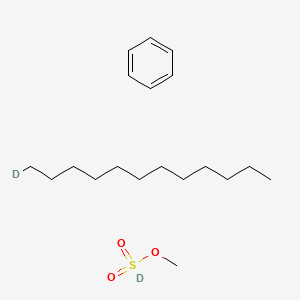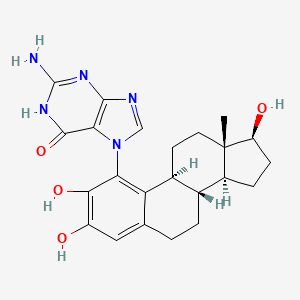
2-Hydroxy Estradiol 1-N7-Guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Estradiol 1-N7-Guanine: is a compound formed by the interaction of 2-Hydroxy Estradiol, an endogenous steroid and catechol estrogen, with the N7 position of guanine, a nucleobase in DNA. This compound is of significant interest due to its potential role in various biological processes and its implications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Estradiol 1-N7-Guanine involves the reaction of 2-Hydroxy Estradiol with guanine under specific conditions. The reaction typically requires the presence of a catalyst and occurs in an aqueous medium. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not widely reported. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The process involves the same fundamental steps as the laboratory synthesis but on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy Estradiol 1-N7-Guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives.
Applications De Recherche Scientifique
2-Hydroxy Estradiol 1-N7-Guanine has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA adduct formation and repair mechanisms.
Biology: Investigated for its role in cellular processes and its potential impact on gene expression.
Medicine: Studied for its potential involvement in hormone-related cancers and other diseases.
Industry: Used in the development of biomarkers for exposure to environmental carcinogens.
Mécanisme D'action
The mechanism of action of 2-Hydroxy Estradiol 1-N7-Guanine involves its interaction with DNA. The compound forms adducts with the N7 position of guanine, leading to potential disruptions in DNA replication and transcription. This interaction can result in mutations and other genetic alterations, which may contribute to the development of diseases such as cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy Estradiol 1-N7-Guanine: Another estrogen-DNA adduct formed by the interaction of 4-Hydroxy Estradiol with guanine.
Estradiol 1-N7-Guanine: Formed by the direct interaction of estradiol with guanine.
Uniqueness
2-Hydroxy Estradiol 1-N7-Guanine is unique due to its specific formation pathway and its distinct biological effects. Unlike other similar compounds, it is formed through the hydroxylation of estradiol at the 2-position, which gives it unique chemical and biological properties.
Propriétés
Formule moléculaire |
C23H27N5O4 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
2-amino-7-[(8R,9S,13S,14S,17S)-2,3,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H27N5O4/c1-23-7-6-12-11(13(23)4-5-15(23)30)3-2-10-8-14(29)19(31)17(16(10)12)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-9,11-13,15,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t11-,12+,13+,15+,23+/m1/s1 |
Clé InChI |
JLCIVSIVQRNWKA-SKFSBMLDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


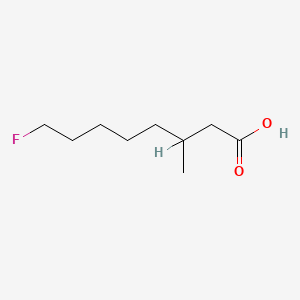



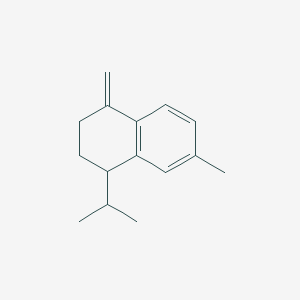
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
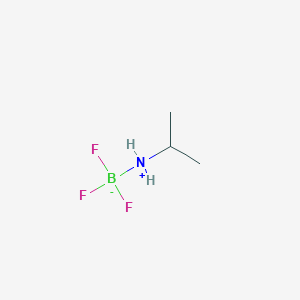
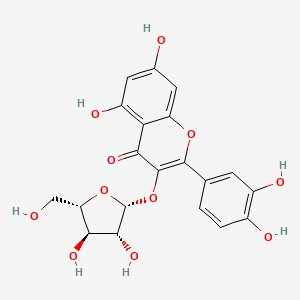


![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)

